molecular formula C16H20ClNO4 B1377923 2-Boc-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid CAS No. 1123169-52-7

2-Boc-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

Cat. No. B1377923
M. Wt: 325.79 g/mol
InChI Key: LZJLTCQUVKSYKI-UHFFFAOYSA-N
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Description

2-Boc-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (6-chloro-2-Boc-Tetrahydronaphthalene-2-carboxylic acid, or 6-Cl-2-Boc-THN) is a synthetic molecule that has been used in a variety of scientific applications, including drug synthesis, biochemistry, and medicinal chemistry. It is a versatile molecule that has been used in the synthesis of peptides, peptidomimetics, and other pharmaceutical compounds. 6-Cl-2-Boc-THN has been used in the synthesis of a variety of novel drugs and drug-like molecules, and it has been studied for its potential applications in the treatment of various diseases, including cancer and neurological disorders.

Scientific Research Applications

Analytical Method Development for Naphthenic Acids

Naphthenic acids, which include a broad class of compounds similar in structure to 2-Boc-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid, are present in oil sands bitumen and the wastewater from bitumen processing. The development of analytical methods for the semi-quantification of total naphthenic acids in water samples is crucial for environmental monitoring. Various methodological considerations for mass spectrometry analysis of naphthenic acids have been reviewed to inform future standard methods, addressing extraction methods, solvent choices, and the use of calibration standards (Kovalchik et al., 2017).

Spin Label Amino Acids in Peptide Studies

The spin label amino acid TOAC, structurally related to 2-Boc-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid, has been utilized in peptide studies for its ability to analyze backbone dynamics and secondary structures through EPR spectroscopy and other techniques. This application has been critical in understanding peptide interactions with membranes and other biological molecules, providing insights into the conformational aspects of peptides in biological systems (Schreier et al., 2012).

Characterization of Environmental Pollutants

Research into the characterization of naphthenic acids in environmental samples, including those structurally similar to 2-Boc-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid, has been extensive. Mass spectrometric methods have been developed to better understand their presence in oil sands process waters and their potential toxicity. This work involves the development of routine methods for total naphthenic acid analyses and the exploration of novel analytical techniques for accurate identification and quantification (Headley et al., 2013).

Photocatalytic Applications

Studies on (BiO)2CO3 (BOC) photocatalysts have highlighted the potential of naphthalene-based compounds in photocatalysis. BOC, with its wide band gap, has been modified to enhance its visible light-driven photocatalytic performance. This includes the development of BOC-based nanocomposites and doping with nonmetals to improve photocatalytic activity for environmental remediation and energy applications (Ni et al., 2016).

properties

IUPAC Name

6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c1-15(2,3)22-14(21)18-16(13(19)20)7-6-10-8-12(17)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJLTCQUVKSYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C(C1)C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201116694
Record name 6-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201116694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Boc-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

CAS RN

1123169-52-7
Record name 6-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123169-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201116694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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